Pharmacological Properties of Melitracen Hydrochloride: A Technical Guide
Pharmacological Properties of Melitracen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melitracen hydrochloride is a tricyclic antidepressant (TCA) with anxiolytic properties.[1][2] This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and preclinical and clinical data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. While melitracen's primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, quantitative data on its broader receptor interaction profile is limited in publicly accessible literature.[2][3]
Introduction
Melitracen hydrochloride, a thioxanthene derivative, is a tricyclic antidepressant used in the treatment of depression and anxiety.[2][4] It is often used in combination with the antipsychotic flupentixol.[1] Like other TCAs, melitracen's therapeutic effects are primarily attributed to its ability to modulate the levels of key neurotransmitters in the central nervous system.[3] This guide synthesizes the available pharmacological data to provide a detailed understanding of this compound.
Mechanism of Action
Melitracen hydrochloride's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), melitracen increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[3] This enhanced neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects.
In addition to its primary targets, melitracen, like other TCAs, exhibits affinity for other receptors, which contributes to its broader pharmacological profile and potential side effects.[3] These secondary targets include:
-
Histamine H1 receptors: Antagonism at these receptors can lead to sedative effects.[3]
-
Muscarinic acetylcholine receptors: Anticholinergic effects such as dry mouth, blurred vision, and constipation are due to the blockade of these receptors.[3]
-
Adrenergic receptors: Interaction with these receptors can influence its cardiovascular effects.[3]
-
Dopamine D1 and D2 receptors: While the primary action is on SERT and NET, some interaction with dopamine receptors has been suggested, particularly in the context of its combination with flupentixol.[1]
Primary mechanism of action of Melitracen Hydrochloride.
Pharmacodynamics: In Vitro Data
Table 1: In Vitro Inhibition of Serotonin Reuptake
| Assay Target | Test System | IC50 (nM) | Reference |
|---|---|---|---|
| ³H-5-HT Reuptake | Synaptosomes | 670 | [6] |
| ¹⁴C-5-HT Reuptake | Blood Platelets | 5500 |[6] |
Note: A comprehensive receptor binding profile with Ki values for SERT, NET, DAT, H1, M1, D1, D2, and other relevant receptors is not currently available in the cited literature.
Pharmacokinetics
The pharmacokinetic profile of melitracen has been characterized, particularly in the context of its oral administration.
Table 2: Pharmacokinetic Parameters of Melitracen Hydrochloride
| Parameter | Value | Species | Study Conditions | Reference |
|---|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Human | Single oral dose | [7] |
| Elimination Half-life (t½) | ~60-73 hours | Human | Single oral dose | [8] |
| Metabolism | Hepatic (demethylation and hydroxylation) | Human | - | [9] |
| Primary Metabolite | Litracen (active) | Human | - | [9] |
| Excretion | Primarily in feces, some in urine | Rat | - |[9] |
ADME pathway of Melitracen Hydrochloride.
Experimental Protocols
Detailed protocols for key in vitro and in vivo assays relevant to the pharmacological characterization of melitracen hydrochloride are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Neurotransmitter Reuptake Inhibition Assay (Synaptosomes)
This protocol describes a method to assess the inhibition of serotonin and norepinephrine reuptake in isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 value of melitracen hydrochloride for the inhibition of SERT and NET.
Materials:
-
Rat brain tissue (e.g., cortex for NET, whole brain minus cerebellum for SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine)
-
Melitracen hydrochloride solutions of varying concentrations
-
Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)
-
Glass-fiber filters
-
Scintillation counter and fluid
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
-
Reuptake Assay:
-
Pre-incubate synaptosome aliquots with either vehicle, varying concentrations of melitracen hydrochloride, or a saturating concentration of a selective inhibitor (for non-specific uptake).
-
Initiate the reuptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of melitracen hydrochloride concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Workflow for neurotransmitter reuptake inhibition assay.
In Vivo Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant activity in rodents.
Objective: To assess the antidepressant-like effects of melitracen hydrochloride.
Materials:
-
Male rats or mice
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Melitracen hydrochloride solution for injection (e.g., intraperitoneal)
Procedure:
-
Pre-test Session (Day 1):
-
Place each animal individually into the water tank for a 15-minute session.
-
Remove the animal, dry it, and return it to its home cage. This session induces a state of immobility in the subsequent test.
-
-
Drug Administration (Day 2):
-
Administer melitracen hydrochloride or vehicle to the animals at specified time points before the test session (e.g., 30, 60, and 120 minutes prior).
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place each animal back into the water tank for a 5-minute session.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with only minor movements to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the melitracen-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Workflow for the Forced Swim Test.
Clinical Applications
Melitracen hydrochloride, often in combination with flupentixol, is indicated for the treatment of various depressive and anxiety-related disorders, including:
-
Depressive neuroses[10]
-
Masked depression[1]
-
Psychosomatic affections accompanied by anxiety and apathy[1]
-
Menopausal depression[1]
-
Depression in alcoholics and drug addicts[1]
Conclusion
Melitracen hydrochloride is a tricyclic antidepressant with a well-established primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its pharmacokinetic profile is characterized by oral absorption, extensive hepatic metabolism, and a relatively long elimination half-life. While its clinical efficacy in treating depression and anxiety is recognized, a comprehensive, publicly available dataset of its in vitro binding affinities across a wide range of CNS receptors is lacking. Further research to fully elucidate its receptor interaction profile would provide a more complete understanding of its pharmacological effects and potential for novel therapeutic applications.
References
- 1. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 2. Melitracen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Melitracen Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melitracene | C21H25N | CID 25382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 10. What is Melitracen Hydrochloride used for? [synapse.patsnap.com]
